molecular formula C20H24O6 B10833391 Diterpene triepoxide derivative 1

Diterpene triepoxide derivative 1

Cat. No.: B10833391
M. Wt: 360.4 g/mol
InChI Key: DFBIRQPKNDILPW-IJWWASSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diterpene triepoxide derivative 1, commonly referred to as triptolide (TP/T10), is a bioactive compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. (Celastraceae) . Structurally, it is characterized by a diterpene backbone with three epoxide groups, which are critical to its pharmacological activity. Triptolide exhibits a broad spectrum of biological effects, including:

  • Anti-inflammatory properties: Suppression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and neuroinflammation in Alzheimer’s disease (AD) models .
  • Anticancer activity: Efficacy against breast, colorectal, liver, and pancreatic cancers via apoptosis induction and inhibition of tumor proliferation .
  • Immunosuppressive effects: Modulation of Th1/Th2 cell balance and inhibition of vascular endothelial growth factor (VEGF) in autoimmune disorders .
  • Neuroprotective and antioxidative actions: Synaptic protection in AD models and inhibition of oxidative stress in erythrocyte membranes .

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(1R,2R,4R,5R,7S,8S,9R,11R,13R)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m1/s1

InChI Key

DFBIRQPKNDILPW-IJWWASSVSA-N

Isomeric SMILES

CC(C)[C@]12[C@H](O1)[C@@H]3[C@]4(O3)[C@@]5(CCC6=C([C@H]5C[C@@H]7[C@@]4([C@H]2O)O7)COC6=O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diterpene triepoxide derivative 1 involves several key steps:

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Tripterygium wilfordii Hook F. The extraction process involves:

Chemical Reactions Analysis

Types of Reactions: Diterpene triepoxide derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Diterpene triepoxide derivative 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diterpene triepoxide derivative 1 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Triptolide vs. Tripchlorolide (T4)

Tripchlorolide (T4), a derivative of triptolide, shares its core diterpene triepoxide structure but differs in substituent modifications. Key comparisons include:

Parameter Triptolide (T10) Tripchlorolide (T4)
Anti-inflammatory IC50 ~10 nM (neuroinflammation models) ~5 nM (enhanced potency)
Toxicity High hepatotoxicity at >50 mg/kg Reduced toxicity (LD50 > 100 mg/kg)
Mechanism Inhibits NF-κB and MAPK pathways Enhanced suppression of microglial activation
Therapeutic Use Rheumatoid arthritis, cancer Preferred in neurodegenerative models

Structural Insight : T4’s improved safety profile is attributed to reduced electrophilic reactivity of its epoxide groups, lowering off-target interactions .

Comparison with Antifungal Diterpene Derivatives

Evidence from Candida albicans studies highlights structural determinants of activity (Table 2, ):

Compound Linker Length (CH2 units) Triazole Substituent Antifungal Activity (IC50)
1, 3, 11, 17 2 Varied Inactive/weak (~100 µg/mL)
2, 4, 12, 18 3 Benzyl/phenyl sulfide Potent (~10 µg/mL)

Key Findings :

  • Three CH2 units in the linker are critical for antifungal activity.
  • Benzyl or methyl phenyl sulfide groups enhance membrane penetration .
  • Contrast with Triptolide : Unlike triptolide, these derivatives lack epoxide groups but rely on triazole moieties for target binding.
Diterpene-Quinone Hybrids (Antioxidant Activity)

Hybrids synthesized from diterpenes and quinones (e.g., lapachol derivatives) show varied antioxidant effects in erythrocyte membrane assays :

Compound Diterpene Moiety Quinone Partner Lipoperoxidation IC50 (µg/mL)
5 Δ8(9)-junicedric acid None 43.8
9 Diterpene 4 Quinone 2 40.1
14 Diterpene 6 Quinone 2 19.7
Catechin N/A N/A 75.4

Key Findings :

  • Hybridization enhances antioxidant activity (e.g., compound 14 vs. catechin).
  • Contrast with Triptolide : Triptolide’s antioxidative effects (e.g., neuroprotection) are mechanistically distinct, involving direct scavenging of ROS and modulation of Nrf2 pathways .
Natural Diterpene Analogs
  • Hibaene: A coniferous diterpene with structural similarity to kaurane diterpenes.
  • Labdane-type diterpenes (e.g., compound 1 from Hedychium villosum): Exhibit cytotoxicity via hemiacetal formation but lack the triepoxide motif critical for triptolide’s immunosuppressive effects .

Critical Analysis of Structural and Functional Divergence

  • Epoxide Groups : Triptolide’s triepoxide system is unique among compared compounds, enabling covalent binding to cellular targets (e.g., XPB subunit of RNA polymerase II) . Derivatives like T4 retain this feature but mitigate toxicity through steric hindrance.
  • Hybridization Strategies: Diterpene-quinone hybrids and antifungal derivatives prioritize lipophilicity and hydrogen bonding for membrane interaction, unlike triptolide’s reliance on electrophilic epoxides.
  • Therapeutic Trade-offs : Triptolide’s broad efficacy is counterbalanced by toxicity, whereas analogs like T4 and hybrid molecules offer narrower but safer profiles.

Q & A

How can researchers confirm the structural identity and stereochemical configuration of diterpene triepoxide derivatives like triptolide?

Answer: Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR for carbon-hydrogen framework analysis and mass spectrometry for molecular weight confirmation) and advanced imaging methods. Cryo-electron microscopy (cryo-EM) at resolutions ≤4 Å can resolve tertiary structures of enzyme complexes involved in biosynthesis, as demonstrated in syn-copalyl diphosphate synthase studies . X-ray crystallography is critical for resolving epoxide ring conformations and stereochemical assignments. For derivatives with chiral centers, circular dichroism (CD) spectroscopy is recommended to validate optical activity.

What in vitro models are validated for studying the anti-inflammatory and anti-cancer mechanisms of diterpene triepoxide derivatives?

Answer: Established models include:

  • Macrophage assays (e.g., LPS-induced RAW264.7 cells) to measure cytokine suppression (IL-6, TNF-α) via NF-κB pathway inhibition .
  • Colorectal cancer cell lines (HT-29, SW480) to evaluate Wnt/β-catenin signaling blockade and EMT marker modulation (E-cadherin, vimentin) .
  • Cancer stem cell models (CD133+/CD44+ populations) to assess migration inhibition through Twist/Snail transcriptional repression . Dose-response curves and IC50 calculations should be normalized to controls to account for cell viability variability.

What methodological challenges arise in elucidating the epigenetic regulatory effects of diterpene triepoxide derivatives?

Answer: Key challenges include:

  • Non-specific HSF1 inhibition , which broadly suppresses heat shock proteins (HSP27, HSP70, HSP90), confounding mechanistic specificity .
  • Chromatin accessibility variability across cell types, requiring ChIP-seq or ATAC-seq to map histone modification patterns (e.g., H3K27ac) .
  • Off-target DNA methylation effects , necessitating bisulfite sequencing or MeDIP-qPCR for locus-specific validation . Researchers should use siRNA knockdowns of suspected targets (e.g., DNMTs) to isolate compound-specific epigenetic activity.

How should researchers address contradictions in reported anti-cancer efficacy across preclinical studies?

Answer: Discrepancies often stem from:

  • Dose-dependent effects : Low doses (≤10 nM) may promote cytostasis, while higher doses (≥50 nM) induce apoptosis via Bax/Bcl-2 ratio shifts .
  • Model system limitations : Xenograft vs. organoid models may yield divergent results due to stromal interactions .
  • Off-target kinase inhibition : Profiling against kinase libraries (e.g., MAP4K2, TAK1) can identify confounding pathways . Standardized protocols for in vivo dosing (e.g., 0.25 mg/kg/day in murine models) and endpoint criteria (tumor volume, metastasis counts) are critical for cross-study comparability .

What advanced methodologies are recommended for assessing synergistic interactions between diterpene triepoxide derivatives and chemotherapeutic agents?

Answer:

  • Combination Index (CI) Analysis : Calculate using the Chou-Talalay method to classify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1) .
  • Isobologram Construction : Validate synergy by plotting dose-response curves of individual agents vs. combinations .
  • Transcriptomic Profiling : RNA-seq can identify co-regulated pathways (e.g., apoptosis-immune crosstalk) in treated co-cultures . For in vivo validation, use orthotopic models with bioluminescent tracking to quantify metastatic suppression.

How can researchers mitigate toxicity concerns while maintaining the therapeutic efficacy of diterpene triepoxide derivatives?

Answer: Strategies include:

  • Structural Analog Design : Modify epoxide groups to reduce off-target reactivity while preserving anti-inflammatory activity (e.g., tripchlorolide derivatives with lower hepatotoxicity) .
  • Nanoparticle Encapsulation : Use lipid-based carriers to improve bioavailability and reduce peak plasma concentrations linked to renal toxicity .
  • Tissue-Specific Delivery : Conjugate derivatives with monoclonal antibodies (e.g., anti-EGFR) for targeted accumulation in tumors . Toxicity thresholds should be predefined using ALT/AST levels (liver) and BUN/creatinine ratios (kidney) in longitudinal rodent studies.

What computational tools are effective for predicting the biosynthetic pathways of novel diterpene triepoxide derivatives?

Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions between derivatives and synthase active sites (e.g., OsCyc1 for copalyl diphosphate) .
  • Pathway Prediction Software : Implement antiSMASH or PRISM to identify terpene cyclase homologs and epoxidation motifs .
  • Machine Learning Models : Train on existing diterpene libraries to predict chirality and epoxide ring stability based on substituent patterns . Experimental validation via heterologous expression in E. coli or S. cerevisiae is essential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.